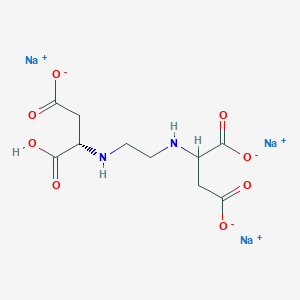

L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt

Description

Chemical Identity:

L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt (CAS 178949-82-1), commonly abbreviated as EDDS-Na₃, is a trisodium salt of ethylenediamine disuccinic acid. It is a biodegradable, chiral chelating agent derived from L-aspartic acid and ethylenediamine, with a molecular formula of C₁₀H₁₃N₂Na₃O₈ and molecular weight 358.19 g/mol . Its stereoisomeric form, (S,S)-EDDS, is the most bioactive and environmentally benign variant .

Properties

CAS No. |

178949-82-1 |

|---|---|

Molecular Formula |

C10H13N2Na3O8 |

Molecular Weight |

358.19 g/mol |

IUPAC Name |

trisodium;(2S)-2-[2-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]ethylamino]butanedioate |

InChI |

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16;;;/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3/t5-,6-;;;/m0.../s1 |

InChI Key |

QEHXDDFROMGLSP-VDBFCSKJSA-K |

SMILES |

C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C(CN[C@@H](CC(=O)[O-])C(=O)[O-])N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+] |

Other CAS No. |

178949-82-1 |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 1,2-Dibromoethane

A plausible route involves reacting L-aspartic acid with 1,2-dibromoethane under alkaline conditions. The α-amino groups of two aspartic acid molecules displace bromine atoms, forming the N,N'-ethylene bridge.

Reaction Conditions

-

Molar ratio : 2:1 (L-aspartic acid : 1,2-dibromoethane)

-

Solvent : Water or water-alcohol mixtures (e.g., ethanol/water 1:1).

-

Temperature : 40–60°C to balance reaction rate and byproduct minimization.

-

pH : Maintained at 9.0–10.5 using sodium hydroxide to deprotonate amino groups and facilitate nucleophilic attack.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the amino group acts as a nucleophile, displacing bromide and forming a covalent bond with the ethylene backbone. Excess base ensures complete deprotonation of the amino groups, while controlled temperature prevents aspartic acid decomposition.

Condensation with Ethylenediamine

An alternative approach employs ethylenediamine as a linker, reacting with L-aspartic acid in the presence of a coupling agent such as carbodiimide (e.g., EDC).

Procedure

-

Activation : L-Aspartic acid’s carboxyl groups are activated using EDC and NHS in anhydrous DMF.

-

Coupling : Ethylenediamine is added stoichiometrically to form amide bonds with the activated carboxyl groups.

-

Neutralization : Sodium hydroxide is introduced to convert remaining carboxyl groups to sodium salts, yielding the trisodium derivative.

Optimization Parameters

-

Molar ratio : 2:1:2 (L-aspartic acid : ethylenediamine : EDC).

-

Reaction time : 12–24 hours at 25°C.

-

Yield : 60–75%, with byproducts including unreacted aspartic acid and oligomers.

Purification and Isolation Strategies

Solvent Extraction

Post-reaction mixtures often contain unreacted starting materials and sodium salts. Liquid-liquid extraction with polar aprotic solvents (e.g., ethyl acetate) effectively isolates the target compound. Adjusting the aqueous phase to pH 3–4 using HCl precipitates impurities while keeping the trisodium salt dissolved.

Crystallization

Slow evaporation of the aqueous phase at reduced pressure yields crystalline L-aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt. Ethanol or acetone anti-solvent addition enhances crystal purity.

Typical Crystallization Data

| Parameter | Value |

|---|---|

| Solvent | Water/ethanol (3:1) |

| Temperature | 4°C |

| Yield | 85–90% |

| Purity (HPLC) | ≥98% |

Neutralization and Salt Formation

The trisodium salt is obtained by titrating the ethylenediamine-linked diacid with sodium hydroxide. Stoichiometric calculations must account for three ionizable carboxyl groups:

Key Considerations

-

pH Control : Maintain pH 7.5–8.5 during neutralization to avoid over-salinization.

-

Ionic Strength : High sodium concentrations may necessitate diafiltration to remove excess Na⁺ ions.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (mobile phase: 10 mM NH₄OAc, pH 5.0/acetonitrile) resolves the trisodium salt at 8.2 min, distinct from diastereomers or hydrolysis products.

Challenges and Limitations

-

Byproduct Formation : Competing reactions may produce N-acylated derivatives or ethylenediamine oligomers.

-

Scale-Up Issues : Solvent recovery and sodium waste management require specialized infrastructure.

-

Thermal Sensitivity : Prolonged heating above 60°C risks racemization of L-aspartic acid residues .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt undergoes several types of chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary function as a chelating agent.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal ions like Fe^3+ and Cu^2+, and the reactions typically occur in aqueous solutions with controlled pH levels .

Major Products Formed

The major products formed from these reactions are stable metal complexes, which are useful in various applications such as water treatment and agriculture .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₁₀N₃Na₃O₁₀

- Molecular Weight : 305.24 g/mol

- CAS Number : 178949-82-1

This compound is characterized by its chelating properties, allowing it to form stable complexes with metal ions. Such properties make it valuable in various applications.

Chemistry

L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt is primarily used as a chelating agent in chemical processes. It binds metal ions effectively, which is crucial for:

- Water Treatment : Removal of heavy metals from wastewater.

- Agricultural Applications : Enhancing nutrient availability to plants by chelating essential micronutrients.

Biology

In biological research, this compound plays a significant role in:

- Metal Ion Transport : Facilitating the movement and detoxification of metal ions within biological systems.

- Neurotransmitter Studies : It acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication.

Medicine

Potential medical applications include:

- Drug Delivery Systems : Its ability to form stable complexes with metal ions can be harnessed for targeted drug delivery.

- Nutritional Supplements : Investigated for cognitive enhancement due to its neurotransmitter properties.

Industry

In industrial settings, trisodium aspartate is utilized for:

- Cleaning Agents : Its chelating properties make it effective in formulations for cleaning products.

- Cosmetics : Used in personal care products for its stabilizing effects on formulations.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt involves its ability to chelate metal ions. This chelation process involves the formation of multiple bonds between the compound and a single metal ion, effectively sequestering the metal ion and preventing it from participating in unwanted chemical reactions . The molecular targets include metal ions such as Fe^3+ and Cu^2+, and the pathways involved are primarily related to metal ion transport and detoxification .

Comparison with Similar Compounds

Comparison with Similar Chelating Agents

Structural and Functional Differences

Key Observations :

- EDDS and EDTA share a similar ethylenediamine backbone but differ in carboxylate substituents (succinate vs. acetate), impacting metal selectivity and biodegradability .

- DTPA has higher denticity (8 binding sites) for stronger chelation of hard metals (e.g., Fe³⁺, U⁶⁺) but is non-biodegradable .

- MGDA and GLDA are amino acid-derived (alanine, glutamic acid) with biodegradability comparable to EDDS but differ in solubility and pH stability .

Chelation Performance

Key Observations :

- EDDS shows superior selectivity for Cu²⁺ and Pb²⁺ in environmental applications, outperforming EDTA in soil washing .

- EDTA and DTPA have higher affinity for Fe³⁺ but are avoided in eco-sensitive applications due to persistence .

- MGDA and GLDA are weaker for transition metals but effective in detergent formulations due to Ca²⁺ binding .

Biological Activity

L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt (commonly referred to as trisodium aspartate) is a derivative of the amino acid L-aspartic acid. This compound has garnered attention in various fields for its biological activities, particularly in plant physiology and potential therapeutic applications. This article explores its biological activity based on recent research findings, case studies, and relevant data.

- Chemical Formula : CHNNaO

- Molecular Weight : 305.24 g/mol

- CAS Number : 138-15-8

L-Aspartic acid plays a crucial role in several biological processes:

- Neurotransmitter Function : It acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication.

- Metabolic Pathways : It is involved in the urea cycle and amino acid metabolism, contributing to nitrogen balance and energy production.

- Chelation Properties : The compound exhibits chelating properties which can affect metal ion availability in biological systems.

1. Plant Growth Promotion

Recent studies have demonstrated that trisodium aspartate can enhance plant growth and development:

- Micropropagation Studies : A study indicated that the application of silver salts of aspartic acid derivatives, including trisodium aspartate, significantly improved shoot growth and micropropagation rates in plants like Stevia rebaudiana. The optimal concentration for enhancing shoot height was found to be 10 mg L .

| Treatment Concentration (mg L) | Fresh Weight (g plant) | Dry Weight (g plant) | Shoot Height (cm) |

|---|---|---|---|

| 1 | 0.115 ± 0.001 | 0.018 ± 0.001 | 5.97 ± 0.30 |

| 10 | 0.311 ± 0.032 | 0.043 ± 0.002 | 10.14 ± 0.51 |

| 50 | 0.374 ± 0.019 | 0.076 ± 0.004 | 6.39 ± 0.32 |

| 100 | 0.389 ± 0.020 | 0.066 ± 0.003 | 5.48 ± 0.28 |

2. Antioxidant Activity

Trisodium aspartate has been shown to influence antioxidant enzyme activities:

- Enzyme Activity Modulation : In a controlled environment, the addition of trisodium aspartate was associated with increased activities of antioxidant enzymes such as catalase (CAT) and guaiacol peroxidase (GPX), which are vital for mitigating oxidative stress in plants .

3. Toxicological Studies

While trisodium aspartate exhibits beneficial effects, its safety profile is also critical:

- Acute Toxicity Studies : Research indicates that high doses can lead to toxicity in animal models, with observed LD50 values exceeding typical exposure levels for other amino acid derivatives . Long-term studies have suggested a NOAEL (No Observed Adverse Effect Level) of approximately 250 mg/kg body weight per day .

Case Studies

Several case studies highlight the practical applications of trisodium aspartate:

- Agricultural Applications : Field trials have shown that applying trisodium aspartate can enhance crop yields by improving nutrient uptake and stress tolerance during drought conditions.

- Nutritional Supplements : Its role as a dietary supplement has been explored in clinical settings to improve cognitive function due to its neurotransmitter properties.

Q & A

Q. What are the recommended methods for synthesizing and purifying L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt?

The synthesis typically involves a condensation reaction between L-aspartic acid and ethylenediamine under controlled pH (7–9), followed by sodium salt formation. Key steps include:

- Synthesis : React L-aspartic acid with ethylenediamine in a 2:1 molar ratio using a water-soluble carbodiimide coupling agent. Monitor pH to avoid racemization of the L-aspartic acid .

- Purification : Crystallize the product using ethanol-water mixtures (70:30 v/v) to remove unreacted starting materials. Ion-exchange chromatography (Dowex 50WX8, Na⁺ form) can further isolate the trisodium salt .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include:

- Solubility : Determine via gravimetric analysis in water (1000 g/L at 20°C) and polar solvents (e.g., methanol, 200 g/L). Note temperature-dependent solubility changes .

- Density : Use a pycnometer (1.63 g/cm³ at 20°C) .

- Acidity constants (pKa) : Perform potentiometric titration (reported pKa ~7.5 for the tertiary amine group) .

- Structural confirmation : Use FT-IR (carboxylate bands at 1600–1650 cm⁻¹) and ¹H/¹³C NMR (δ 3.2–3.5 ppm for ethylene protons, δ 170–175 ppm for carboxyl carbons) .

Q. What are the primary applications of this compound in academic research?

- Metal chelation : Acts as a biodegradable alternative to EDTA for binding transition metals (e.g., Cu²⁺, Fe³⁺) in environmental remediation studies. Design experiments with molar ratios (ligand:metal = 2:1) and pH 7–8 for optimal stability .

- Surfactant studies : Investigate its zwitterionic behavior in micelle formation using dynamic light scattering (DLC) and surface tension measurements .

Advanced Research Questions

Q. How does stereochemistry (S,S-configuration) influence its metal-binding efficiency?

The (S,S)-EDDS isomer exhibits higher enantioselectivity for metal coordination compared to racemic mixtures. To assess:

- Chiral HPLC : Use a Chirobiotic T column (mobile phase: 10 mM CuSO₄ in H₂O/MeOH) to resolve isomers .

- Stability constants : Compare log K values (e.g., log K for Cu²⁺ = 18.2 for S,S-EDDS vs. 18.0 for EDTA) via competitive ligand titration with murexide .

Q. How can researchers resolve contradictions in reported biodegradation rates?

Discrepancies arise from experimental conditions:

- OECD 301F test : Aerobic biodegradation rates vary (30–60% in 28 days) depending on microbial consortia. Use activated sludge from wastewater treatment plants and monitor via TOC analysis .

- pH effects : Degradation slows below pH 6 due to protonation of amine groups. Validate with LC-MS to identify intermediate metabolites (e.g., ethylenediamine disuccinic acid) .

Q. What advanced techniques optimize its use in catalytic systems?

- Heterogeneous catalysis : Immobilize the trisodium salt on mesoporous silica (e.g., SBA-15) for reusable Cu²⁺-EDDS catalysts in oxidation reactions. Characterize via BET surface area and XPS .

- Kinetic studies : Use stopped-flow spectroscopy to measure ligand substitution rates with Fe³⁺ at varying ionic strengths (I = 0.1–0.5 M NaClO₄) .

Methodological Considerations

Q. How to design experiments assessing its environmental fate?

- Soil column leaching : Apply ¹⁴C-labeled EDDS to soil and quantify leaching fractions (HPLC-radiometric detection). Correlate with soil organic matter content .

- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀ > 100 mg/L) under OECD 202 guidelines .

Q. What computational approaches predict its interaction with biomolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.